5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, an ethoxy group, and a hydroxy group attached to a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group using ethyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: Introduction of a hydroxy group through a hydroxylation reaction using a reagent like sodium hydroxide.
Cyclization: Formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrido[2,3-d]pyrimidine core are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Ethyl iodide, potassium carbonate, sodium hydroxide, various solvents.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with amino groups replacing nitro groups.
Substituted Derivatives: Compounds with different functional groups replacing original groups on the phenyl ring or pyrido[2,3-d]pyrimidine core.
Scientific Research Applications
5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Exploration of its properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Industrial Applications: Potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-(3-methoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: Contains a methoxy group instead of an ethoxy group, potentially affecting its solubility and interaction with biological targets.
5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-dione: Lacks one of the keto groups, which may influence its stability and reactivity.
Uniqueness
The presence of the nitro group, ethoxy group, and hydroxy group in 5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione contributes to its unique chemical properties and potential applications. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H18N4O7 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C17H18N4O7/c1-4-28-11-6-8(5-10(14(11)23)21(26)27)9-7-12(22)18-15-13(9)16(24)20(3)17(25)19(15)2/h5-6,9,23H,4,7H2,1-3H3,(H,18,22) |
InChI Key |
MJNQRAIWTDBSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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